2-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide
Overview
Description
2-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide, also known as CPIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPIA is a synthetic compound that belongs to the family of amides and is characterized by its unique chemical structure.
Mechanism of Action
The exact mechanism of action of 2-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide is not fully understood. However, studies have suggested that 2-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide may exert its antimicrobial activity by inhibiting the biosynthesis of bacterial cell walls. 2-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide has also been shown to inhibit the growth of certain plant species by interfering with the biosynthesis of plant cell walls.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide has been shown to have a low toxicity profile, making it a safe compound for use in scientific research. However, studies have shown that 2-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide may have some adverse effects on certain plant species and may cause phytotoxicity at high concentrations.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide is its potent antibacterial and antifungal activities, which make it a valuable compound for use in the development of new antimicrobial agents. Additionally, 2-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide has a low toxicity profile, making it a safe compound for use in scientific research. However, one limitation of 2-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide is its potential for phytotoxicity, which may limit its use in agricultural chemistry.
Future Directions
There are several future directions for the scientific research of 2-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide. One potential area of research is the development of new antimicrobial agents based on the structure of 2-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide and its potential applications in various fields. Finally, more research is needed to investigate the potential phytotoxicity of 2-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide and its impact on plant growth and development.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and agricultural chemistry. 2-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide has been shown to possess potent antibacterial and antifungal activities, making it a promising candidate for the development of new antimicrobial agents. Additionally, 2-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide has been investigated for its potential use as a herbicide due to its ability to inhibit the growth of certain plant species.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINO2/c1-10-8-12(17)4-7-14(10)18-15(19)9-20-13-5-2-11(16)3-6-13/h2-8H,9H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZKSUIOLUSKGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)COC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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